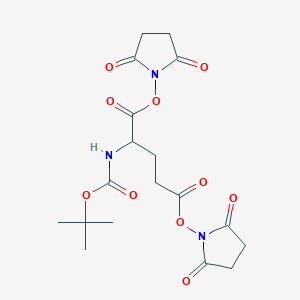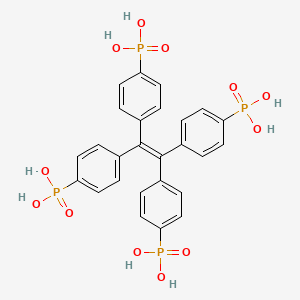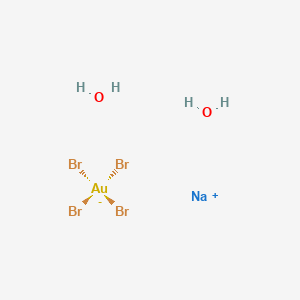
1,1,2,2-Tetra(thiophen-2-yl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetra(thiophen-2-yl)ethene is an organic compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) behavior . This compound is a member of the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of multiple thiophene rings in this compound contributes to its distinctive electronic and optical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1,1,2,2-Tetra(thiophen-2-yl)ethene typically involves the McMurry coupling reaction, which is a well-known method for forming carbon-carbon double bonds . In this process, thiophene-2-carboxaldehyde is used as a starting material. The reaction is carried out in the presence of a titanium-based reducing agent, such as titanium tetrachloride (TiCl4), and a co-reducing agent like zinc (Zn). The reaction conditions usually involve refluxing the mixture in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1,1,2,2-Tetra(thiophen-2-yl)ethene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) .
Reduction: Reduction reactions typically yield thiol derivatives or other reduced forms of the thiophene rings.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,1,2,2-Tetra(thiophen-2-yl)ethene exerts its effects is primarily related to its aggregation-induced emission (AIE) behavior . This phenomenon occurs when the compound’s molecules aggregate, leading to a restriction of intramolecular motions (RIM). This restriction prevents non-radiative decay pathways, resulting in enhanced fluorescence . The molecular targets and pathways involved in this process are primarily related to the compound’s electronic structure and the interactions between its thiophene rings .
Comparison with Similar Compounds
1,1,2,2-Tetra(thiophen-2-yl)ethene can be compared to other similar compounds, such as 1,1,2,2-Tetraphenylethene and 1,2-Di(thiophen-2-yl)ethene .
1,1,2,2-Tetraphenylethene: This compound also exhibits AIE behavior but has different electronic properties due to the presence of phenyl rings instead of thiophene rings.
1,2-Di(thiophen-2-yl)ethene: This compound has fewer thiophene rings and, therefore, different photophysical properties compared to this compound.
The uniqueness of this compound lies in its combination of multiple thiophene rings and its strong AIE behavior, making it particularly useful for applications requiring high fluorescence efficiency and stability .
Properties
Molecular Formula |
C18H12S4 |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-(1,2,2-trithiophen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C18H12S4/c1-5-13(19-9-1)17(14-6-2-10-20-14)18(15-7-3-11-21-15)16-8-4-12-22-16/h1-12H |
InChI Key |
HNHRZULVAOZEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)



![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)

![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
![2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
